N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105233-63-3
VCID: VC4327014
InChI: InChI=1S/C23H23N5O2S2/c1-2-15-8-3-4-9-16(15)24-18(29)14-28-22(30)20-21(19(26-28)17-10-7-13-31-17)32-23(25-20)27-11-5-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,29)
SMILES: CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCC5
Molecular Formula: C23H23N5O2S2
Molecular Weight: 465.59

N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

CAS No.: 1105233-63-3

Cat. No.: VC4327014

Molecular Formula: C23H23N5O2S2

Molecular Weight: 465.59

* For research use only. Not for human or veterinary use.

N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide - 1105233-63-3

Specification

CAS No. 1105233-63-3
Molecular Formula C23H23N5O2S2
Molecular Weight 465.59
IUPAC Name N-(2-ethylphenyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Standard InChI InChI=1S/C23H23N5O2S2/c1-2-15-8-3-4-9-16(15)24-18(29)14-28-22(30)20-21(19(26-28)17-10-7-13-31-17)32-23(25-20)27-11-5-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,29)
Standard InChI Key AOUMOOGRMFDKLT-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCC5

Introduction

Synthesis

The synthesis of N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step reactions:

  • Formation of the Thiazolo[4,5-d]pyridazine Core:

    • Starting with pyridazine derivatives, cyclization with sulfur-containing reagents forms the thiazole ring.

    • Thiophene substitution is introduced using thiophene-based reactants under controlled conditions.

  • Functionalization with Pyrrolidine:

    • The introduction of the pyrrolidine group occurs via nucleophilic substitution or amidation reactions.

  • Attachment of the Acetamide Group:

    • The final step involves coupling the 2-ethylphenyl acetamide moiety using amide bond-forming reactions such as carbodiimide-mediated coupling.

These steps require careful optimization to ensure high yields and purity.

Potential Applications

This compound's unique structure positions it as a candidate for various applications in medicinal chemistry:

3.1. Pharmacological Potential

The thiazolo-pyridazine scaffold is known for its biological activities, including:

  • Anti-inflammatory properties: Compounds with similar structures have been evaluated as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammation pathways.

  • Antimicrobial activity: The thiophene and pyrrolidine groups can enhance interactions with bacterial or fungal enzymes.

3.2. Kinase Inhibition

Heterocyclic compounds containing thiazole and pyridazine cores have shown promise as kinase inhibitors, making them potential candidates for cancer therapy.

3.3. Drug Discovery

The compound's structural complexity allows it to serve as a lead molecule for further optimization in drug discovery programs targeting specific diseases.

Analytical Characterization

To confirm the structure and purity of this compound, researchers typically perform:

  • NMR Spectroscopy (¹H and ¹³C): To identify hydrogen and carbon environments.

  • Mass Spectrometry (MS): To determine molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups such as amides and aromatic rings.

  • X-ray Crystallography: For detailed structural analysis when crystalline samples are available.

Research Findings

ParameterDetails
Biological ActivityPotential anti-inflammatory and antimicrobial properties
Molecular DockingPredicted binding affinity to enzyme active sites
SolubilityModerate solubility in polar organic solvents
StabilityStable under standard laboratory conditions
Toxicity StudiesLimited data; requires further evaluation

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